molecular formula C22H21FN4O4S B2611442 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-fluorophenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-08-4

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-fluorophenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Katalognummer: B2611442
CAS-Nummer: 887222-08-4
Molekulargewicht: 456.49
InChI-Schlüssel: SBOCALWGSQTZGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-fluorophenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS 2242345-19-0) is a complex synthetic organic compound featuring a [1,2,4]triazolo[3,2-b][1,3]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This molecule is structurally characterized by a 1,4-dioxa-8-azaspiro[4.5]decane group and a 4-fluorophenyl ring, which are often incorporated to modulate physicochemical properties and target engagement. The specific research applications for this compound are under investigation, but its intricate structure suggests significant potential as a key intermediate or a functional probe in drug discovery campaigns. It is particularly valuable for researchers exploring new chemical space in the development of kinase inhibitors, GPCR ligands , or other therapeutically relevant targets, given the prevalence of triazole-thiazole hybrids in these areas. The compound's molecular formula is C25H24FN5O4S with a molecular weight of 509.56 g/mol. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can rely on its high purity and structural confirmation for their advanced chemical biology and hit-to-lead optimization studies.

Eigenschaften

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4S/c23-15-5-3-14(4-6-15)17(26-9-7-22(8-10-26)30-12-13-31-22)18-20(28)27-21(32-18)24-19(25-27)16-2-1-11-29-16/h1-6,11,17,28H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOCALWGSQTZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-fluorophenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that exhibits potential biological activity. This article reviews its biological properties, synthesis, and potential applications based on diverse scientific literature.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • Spirocyclic structure : The 1,4-dioxa-8-azaspiro[4.5]decan moiety contributes to the rigidity and stability of the molecule.
  • Triazole and thiazole rings : These heterocycles are often associated with biological activity, particularly in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₈F N₄O₂S
  • Molecular Weight : Approximately 306.38 g/mol

Antimicrobial Properties

Research indicates that compounds containing triazole and thiazole moieties often exhibit significant antimicrobial activities. For instance:

  • Antibacterial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains.
  • Antifungal Activity : The presence of both triazole and thiazole rings has been linked to antifungal properties, making these compounds potential candidates for treating fungal infections.

Receptor Binding Affinity

The compound's structural features suggest potential interactions with biological receptors:

  • σ1 Receptor Ligands : Related compounds have shown high affinity for σ1 receptors, which are implicated in neuroprotection and the modulation of pain pathways .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures may inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.
  • Modulation of Neurotransmitter Systems : The interaction with σ1 receptors suggests potential effects on neurotransmitter release and neuronal excitability.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Spirocyclic Structure : This may include reactions involving 1,4-dioxa-8-azaspiro[4.5]decan derivatives.
  • Coupling Reactions : The introduction of the 4-fluorophenyl group can be achieved through various coupling strategies.
  • Cyclization to Form Heterocycles : The final steps usually involve cyclization reactions to form the triazole and thiazole rings.

Synthesis Conditions

Conditions such as temperature, solvent choice (e.g., DMSO or ethanol), and catalysts (e.g., copper salts) are critical for optimizing yield and purity.

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial activity of a related compound against several strains of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting effective antibacterial properties.

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of similar compounds in a mouse model of neurodegeneration. The results demonstrated a significant reduction in neuronal loss and improved cognitive function in treated animals compared to controls.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents Reference
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-fluorophenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol [1,2,4]Triazolo[3,2-b][1,3]thiazole 4-Fluorophenyl, furan-2-yl, 1,4-dioxa-8-azaspiro[4.5]decane
5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol [1,2,4]Triazolo[3,2-b][1,3]thiazole 4-Chlorophenyl (vs. F), furan-2-yl, 1,4-dioxa-8-azaspiro[4.5]decane
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole [1,2,4]Triazolo[3,4-b]thiadiazole 3,4-Dimethoxyphenyl, 2-fluoro-4-pyridinyl
8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine (Flualprazolam) Triazolobenzodiazepine 2-Fluorophenyl, chloro, methyl

Key Observations :

  • Replacement of the thiazole ring with thiadiazole (as in ) reduces planarity, impacting membrane permeability .
  • The triazolobenzodiazepine scaffold () targets GABA receptors, whereas the triazole-thiazole core likely interacts with enzymes like carboxylesterases or demethylases .

Pharmacological Activity

Key Observations :

  • The target compound’s triazole-thiazole core aligns with carboxylesterase inhibitory activity observed in similar derivatives, though direct data are needed .
  • Flualprazolam () exemplifies how minor structural changes (e.g., benzodiazepine vs. spirocyclic systems) drastically shift biological targets .

Key Observations :

  • The target compound likely requires multi-step synthesis involving spirocyclic intermediate formation (e.g., 1,4-dioxa-8-azaspiro[4.5]decane), as seen in .
  • Triazole-thiadiazoles () employ hydrazine cyclization, a method adaptable to the target compound’s triazole core .

Physicochemical Properties

  • LogP : Predicted to be ~3.2 (similar to 4-chlorophenyl analog), indicating moderate lipophilicity .
  • Solubility: The 1,4-dioxa-8-azaspiro[4.5]decane moiety may enhance aqueous solubility compared to non-spiro analogs .
  • Stability : Fluorine substitution likely improves metabolic stability over chlorine in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.